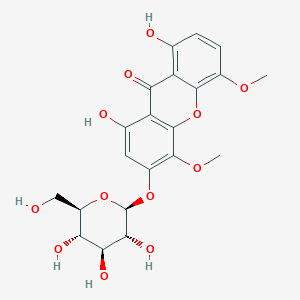
Corymbiferin 3-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corymbiferin 3-O-beta-D-glucopyranoside is a natural product found in Gentianella amarella and Gentianella with data available.
Scientific Research Applications
Biological Activities
Corymbiferin 3-O-beta-D-glucopyranoside has been studied for several biological activities:
-
Antiviral Activity :
- Recent studies indicate that this compound exhibits significant binding affinity to the main protease of SARS-CoV-2, suggesting potential as an antiviral agent against COVID-19. It demonstrated stronger binding affinities compared to reference inhibitors, indicating its potential as a therapeutic candidate in viral infections .
-
Neuroprotective Effects :
- Research has shown that this compound may possess neuroprotective properties. It has been observed to improve cell viability in neuronal cell lines under stress conditions, indicating its potential role in neurodegenerative diseases . Specifically, it inhibited neuroinflammation in microglial cells without exhibiting cytotoxicity .
- Antioxidant Activity :
-
Anti-diabetic Effects :
- The compound has been linked to anti-diabetic properties, particularly through its ability to inhibit alpha-glucosidase activity, which can help manage postprandial blood glucose levels in diabetic patients . Its efficacy in animal models suggests it may be beneficial for managing diabetes and its vascular complications .
Case Studies
- SARS-CoV-2 Inhibition Study :
- Neuroprotection in PC-12 Cells :
Summary Table of Biological Activities
Properties
Molecular Formula |
C21H22O12 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1,8-dihydroxy-4,5-dimethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C21H22O12/c1-29-9-4-3-7(23)12-15(26)13-8(24)5-10(19(30-2)20(13)33-18(9)12)31-21-17(28)16(27)14(25)11(6-22)32-21/h3-5,11,14,16-17,21-25,27-28H,6H2,1-2H3/t11-,14-,16+,17-,21-/m1/s1 |
InChI Key |
YYBFILICFFBVIZ-AAHOILBJSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC |
Synonyms |
corymbiferin 3-O-beta-D-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















